5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an aminomethyl group and a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable isothiocyanate, followed by cyclization to form the triazole ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The aminomethyl group is often introduced via reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)-4H-1,2,4-triazole-3-thiol
- 5-(Aminomethyl)-4H-1,2,4-triazole-3-thiol
- 5-(Methyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(Aminomethyl)-4-(tert-butyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H14N4S |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-(aminomethyl)-4-tert-butyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)11-5(4-8)9-10-6(11)12/h4,8H2,1-3H3,(H,10,12) |
InChI Key |
GUSYBVKXLHQBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NNC1=S)CN |
Origin of Product |
United States |
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